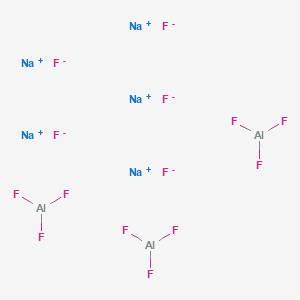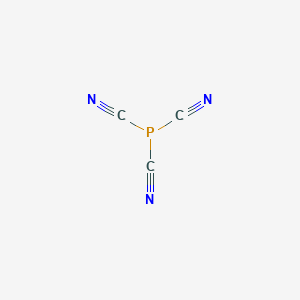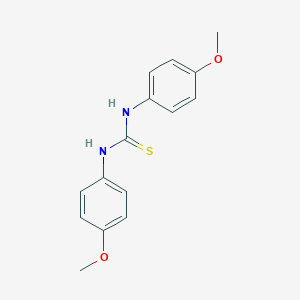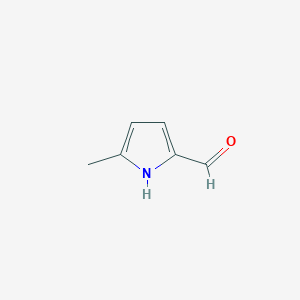
N6-Methyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epsilon-N-methyllysine: is a derivative of the amino acid lysine, where a methyl group is added to the epsilon nitrogen atom of the lysine side chain. This compound is a naturally occurring amino acid found in human biofluids and is generated by metabolic transmethylation of endogenous lysine . It plays a significant role in various biological processes, including protein methylation, which is crucial for regulating protein function and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epsilon-N-methyllysine can be synthesized through the methylation of lysine. The process involves the use of methyltransferase enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine to the epsilon nitrogen of lysine . This reaction typically occurs under physiological conditions in living cells.
Industrial Production Methods: Industrial production of epsilon-N-methyllysine may involve biotechnological methods, including the use of genetically engineered microorganisms that express specific methyltransferase enzymes. These microorganisms can be cultured in bioreactors, where they produce epsilon-N-methyllysine through fermentation processes .
Chemical Reactions Analysis
Types of Reactions: Epsilon-N-methyllysine undergoes various chemical reactions, including:
Reduction: Reduction reactions involving epsilon-N-methyllysine are less common but may occur under specific conditions.
Substitution: Epsilon-N-methyllysine can participate in substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidase enzymes and molecular oxygen.
Substitution: Various chemical reagents can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: The major products of oxidation are formaldehyde and hydrogen peroxide.
Substitution: The products depend on the specific substitution reaction and reagents used.
Scientific Research Applications
Epsilon-N-methyllysine has several scientific research applications, including:
Chemistry:
Protein Methylation Studies: Epsilon-N-methyllysine is used to study the methylation of proteins, which is a crucial post-translational modification that regulates gene expression and protein function.
Biology:
Epigenetic Regulation: Epsilon-N-methyllysine is involved in the regulation of gene expression through histone methylation, which affects chromatin structure and gene accessibility.
Medicine:
Cancer Research: Epsilon-N-methyllysine is studied for its role in cancer, as dysregulation of protein methylation is associated with various cancers.
Drug Development: Epsilon-N-methyllysine and its derivatives are explored as potential therapeutic targets for developing drugs that modulate protein methylation.
Industry:
Mechanism of Action
Epsilon-N-methyllysine exerts its effects through the methylation of proteins, which is catalyzed by methyltransferase enzymes. The methyl group from S-adenosyl-L-methionine is transferred to the epsilon nitrogen of lysine residues in target proteins . This methylation can affect protein function, stability, localization, and interactions with other biomolecules. The molecular targets and pathways involved include histones, transcription factors, and other regulatory proteins that play roles in gene expression, cell signaling, and cellular processes .
Comparison with Similar Compounds
N6-Methyllysine: Another methylated lysine derivative, where the methyl group is added to the nitrogen atom at the sixth position of the lysine side chain.
N6-Dimethyllysine: A compound with two methyl groups added to the nitrogen atom at the sixth position of the lysine side chain.
Uniqueness of Epsilon-N-methyllysine: Epsilon-N-methyllysine is unique due to its specific methylation at the epsilon nitrogen atom, which distinguishes it from other methylated lysine derivatives. This specific methylation pattern plays a distinct role in regulating protein function and cellular processes, making it a valuable compound for studying protein methylation and its biological implications .
Properties
CAS No. |
1188-07-4 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2S)-2-amino-6-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
PQNASZJZHFPQLE-LURJTMIESA-N |
SMILES |
CNCCCCC(C(=O)O)N |
Isomeric SMILES |
CNCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CNCCCCC(C(=O)O)N |
Key on ui other cas no. |
1188-07-4 |
physical_description |
Solid |
Synonyms |
epsilon-N-methyllysine epsilon-N-methyllysine hydrochloride, (L-Lys)-isomer epsilon-N-methyllysine, (DL-Lys)-isomer N(6)-methyllysine N(epsilon)-monomethyl-lysine N-epsilon-methyllysine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



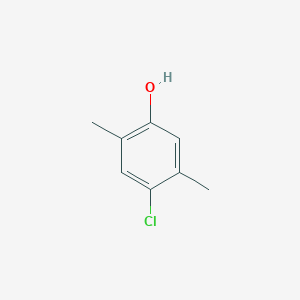


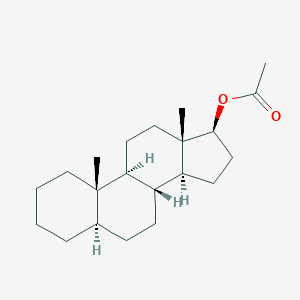
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)
